N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl substituent. The structure integrates a phenyl linker connected via a methylene bridge and terminates in a carboxamide group (Figure 1). This compound’s design likely leverages the electronic properties of the benzothiadiazole and oxadiazole moieties, which are known for their electron-deficient character and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2S2/c26-20(13-7-8-15-16(10-13)25-29-24-15)21-14-5-2-1-4-12(14)11-18-22-19(23-27-18)17-6-3-9-28-17/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKKOWYRYVCTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. A common synthetic route includes:
Starting with the formation of 3-(thiophen-2-yl)-1,2,4-oxadiazole by cyclization of thiophene-2-carboxylic acid hydrazide with a suitable carbonyl compound.
Coupling this intermediate with 2-bromo-methylphenyl using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration is essential to maximize yield and purity. Continuous flow processes and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo a variety of chemical reactions:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxadiazole ring or other reducible functional groups.
Substitution: Aromatic substitution reactions, particularly electrophilic aromatic substitution, can occur on the thiophene and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens or sulfonyl chlorides for substitution.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxide, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules, including potential pharmaceuticals and advanced materials.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Studied as a candidate for drug development, targeting specific enzymes, receptors, or pathways.
Industry: Utilized in the development of materials with unique electronic, optical, or mechanical properties, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism by which N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are crucial for biological processes or disease pathways.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Benzothiadiazole Derivatives : DTCPB () shares the benzo[c][1,2,5]thiadiazole core but replaces the carboxamide with a carbonitrile group, enhancing its utility in optoelectronic materials rather than bioactivity . The target compound’s carboxamide group may improve solubility and hydrogen-bonding interactions in biological systems.
- Oxadiazole vs. Thiazole: The 1,2,4-oxadiazole in the target compound contrasts with thiazole rings in analogs like 7b ().
- Thiophene Integration : The thiophen-2-yl group in the target compound mirrors antiviral analogs in , where thiophene derivatives inhibit SARS-CoV-2 PLpro via hydrophobic interactions .
Key Observations :
- The target compound’s synthesis likely parallels ’s carboxamide formation via coupling reactions (e.g., using EDCI or HOBt) .
- In contrast, thiadiazole derivatives in require cyclization of thioamide intermediates with hydrazonoyl chlorides, a route distinct from the target compound’s oxadiazole formation .
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activities, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique combination of heterocyclic structures including oxadiazole and thiadiazole moieties. Its molecular formula is , with a molecular weight of 356.37 g/mol. The structural complexity contributes to its pharmacological significance.
Synthesis
The synthesis of this compound typically involves several key steps:
- Cyclization : Formation of the oxadiazole ring from appropriate precursors.
- Condensation : Introduction of the thiophen group.
- Functionalization : Modifying the phenyl ring to achieve the desired compound.
These steps can be optimized for yield and purity using techniques such as flow chemistry for industrial applications.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (Caco-2) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
These findings suggest that the compound may effectively inhibit tumor growth, particularly in renal and cervical cancers.
The mechanism of action involves:
- Molecular Targets : The compound interacts with specific enzymes and receptors involved in cell proliferation and apoptosis.
- Pathways : It modulates signaling pathways related to growth factors and apoptosis, contributing to its anticancer properties.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Study on Anticancer Properties : A study demonstrated that derivatives exhibited cytotoxic activity against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Apoptosis Induction : Flow cytometry assays revealed that these compounds are potent inducers of apoptosis in cancer cells, acting in a dose-dependent manner .
- Comparative Analysis : In comparative studies, certain derivatives showed higher biological potency than established anticancer agents, indicating their potential as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
